molecular formula C16H26N2O2 B4600641 N-[3-(dimethylamino)propyl]-2-(4-isopropylphenoxy)acetamide

N-[3-(dimethylamino)propyl]-2-(4-isopropylphenoxy)acetamide

Cat. No.: B4600641
M. Wt: 278.39 g/mol
InChI Key: XYKSVICAJFBFAX-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-2-(4-isopropylphenoxy)acetamide is a useful research compound. Its molecular formula is C16H26N2O2 and its molecular weight is 278.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 278.199428076 g/mol and the complexity rating of the compound is 272. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Probe Development

N-[3-(dimethylamino)propyl]-2-(4-isopropylphenoxy)acetamide has been utilized in the development of sensitive fluorescent probes. For instance, a derivative of this compound, 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (DNSAOA), has been employed for the trace measurement of carbonyl compounds (i.e., aldehydes and ketones) in water samples. This advancement allows for better sensitivity and precision in environmental testing, particularly in analyzing snow, ice, and cloud-water samples for carbonyl content (Houdier, Perrier, Defrancq, & Legrand, 2000).

Synthesis Improvements

The synthesis process of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, a related compound, has seen significant improvements. These advancements include enhanced technical methods for reduction, acetylation, and ethylation, leading to higher yields and purity, which is crucial for its application in various fields (Gong Fenga, 2007).

Potential Pesticide Development

A derivative of this compound, PP600, has been found to inhibit the formation of acyl lipids in sensitive plant species, suggesting its potential use as a new class of herbicide. This inhibition targets the acetyl-CoA carboxylase in plants, offering a novel approach to weed control (Walker, Ridley, Lewist, & Harwood, 1990).

Medicinal Chemistry

In medicinal chemistry, this compound and its derivatives have been explored for their potential therapeutic applications. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has shown promising results in anticancer activity through in silico modeling studies targeting the VEGFr receptor (Sharma et al., 2018).

X-Ray Powder Diffraction Studies

The compound and its derivatives have been characterized using X-ray powder diffraction, a technique crucial for understanding the structural aspects of potential pesticides and other applications. This characterization contributes to the development of new compounds with specific desired properties (Olszewska, Tarasiuk, & Pikus, 2009).

Antihistaminic Activity

Derivatives of this compound have been synthesized and evaluated for their antihistaminic activity. These compounds were found to inhibit contractions induced by histamine in guinea pig ileum, suggesting their potential use in allergy treatments (Diurno et al., 1992).

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-13(2)14-6-8-15(9-7-14)20-12-16(19)17-10-5-11-18(3)4/h6-9,13H,5,10-12H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKSVICAJFBFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.